1-(1-methyl-1H-imidazol-4-yl)propan-2-amine
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Overview
Description
1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine can be synthesized through several methods. One common method involves the condensation reaction of 1-methyl-1H-imidazole with propan-2-amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the propan-2-amine group.
Propan-2-amine: Contains the amine group but lacks the imidazole ring.
1-(1-Methyl-1H-imidazol-2-yl)propan-2-amine: Similar structure but with a different position of the imidazole ring.
Uniqueness: 1-(1-Methyl-1H-imidazol-4-yl)propan-2-amine is unique due to its specific combination of the imidazole ring and propan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
80154-61-6 |
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Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-10(2)5-9-7/h4-6H,3,8H2,1-2H3 |
InChI Key |
HMKKPVLTZFFRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(C=N1)C)N |
Purity |
95 |
Origin of Product |
United States |
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